molecular formula C10H12F6O3 B3042479 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate CAS No. 630414-85-6

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate

Cat. No.: B3042479
CAS No.: 630414-85-6
M. Wt: 294.19 g/mol
InChI Key: CZDKPGBADTUZLK-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate is a fluorinated methacrylate compound with the molecular formula C10H12F6O3. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications, particularly in the field of polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate typically involves the reaction of methacrylic anhydride with 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Reaction Setup: The reactants are mixed in an appropriate solvent, such as dichloromethane, under an inert atmosphere.

    Reaction Conditions: The mixture is stirred at a specific temperature, usually around room temperature to 40°C, for several hours.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher throughput, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form fluorinated polymers.

    Substitution Reactions: The hydroxyl group can participate in substitution reactions with suitable reagents.

    Esterification: The methacrylate group can react with alcohols to form esters.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate ester formation.

Major Products

    Fluorinated Polymers: These polymers exhibit unique properties such as high thermal stability and chemical resistance.

    Substituted Derivatives: Products with modified functional groups, enhancing their reactivity and application scope.

Scientific Research Applications

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of fluorinated polymers for advanced materials.

    Biomedical Research: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The trifluoromethyl groups contribute to the compound’s hydrophobicity and chemical resistance, making it suitable for applications requiring durable materials. The methacrylate group allows for easy polymerization, while the hydroxyl group provides sites for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl methacrylate: Another fluorinated methacrylate with similar polymerization properties but different molecular structure.

    Hexafluoroisopropyl methacrylate: Known for its high fluorine content and similar applications in polymer chemistry.

Uniqueness

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate is unique due to the presence of both trifluoromethyl and hydroxyl groups, providing a balance of hydrophobicity and reactivity. This combination enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F6O3/c1-5(2)7(17)19-6(3)4-8(18,9(11,12)13)10(14,15)16/h6,18H,1,4H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKPGBADTUZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)F)(C(F)(F)F)O)OC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

630415-14-4
Details Compound: 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester, homopolymer
Record name 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630415-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630414-85-6
Record name 630414-85-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared in the same fashion as the above described methacrylate using 142 g (0.63 mol) of 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol, 793 mL (1.27 mol) of n-butyllithium (1.6M in hexane) and 73 g (0.69 mol) of methacryloyl chloride to yield, after distillation at 67° C. at 1.0 mm Hg, 142 g (76%) of the 2° methacrylate as a clear, colorless oil.
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
793 mL
Type
reactant
Reaction Step Three
Quantity
73 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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